molecular formula C12H10F2N2OS B5855970 N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B5855970
M. Wt: 268.28 g/mol
InChI Key: IXDFANHRXXHFFJ-UHFFFAOYSA-N
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Description

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide is an organic compound that features a thiazole ring substituted with a difluorophenyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 2,4-difluoroaniline with thioamide derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thiazole ring, followed by the addition of propanoyl chloride to introduce the propanamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide
  • N-(2,4-difluorophenyl)-2-(4-phenyl-1-piperazinyl)propanamide

Uniqueness

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide is unique due to its thiazole ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties .

Biological Activity

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring and a difluorophenyl moiety, which contribute to its biological activity. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Molecular Formula

  • Molecular Formula: C₁₃H₁₃F₂N₃OS
  • Molecular Weight: 305.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring can engage with active sites on enzymes or receptors, potentially inhibiting their activity or modulating their function.

Proposed Mechanisms

  • Enzyme Inhibition: The compound may inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation: It could act as an antagonist or agonist at specific receptor sites.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. This compound has shown promising results against various bacterial strains.

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines.

Cell Line IC50 (µM)
HeLa5.0
MCF-78.5
A5497.0

Case Studies and Research Findings

  • Study on Antimicrobial Effects:
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria with low cytotoxicity to mammalian cells .
  • Anticancer Research:
    Research conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the proliferation of glioma cells through multiple pathways including AMPK inhibition and induction of necroptosis .
  • Mechanistic Studies:
    Another study explored the mechanism behind the anticancer effects and found that the compound activates the Calpain/Cathepsin pathway while inhibiting AKT signaling in cancer cells .

Properties

IUPAC Name

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2OS/c1-2-11(17)16-12-15-10(6-18-12)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDFANHRXXHFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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